APhos Pd G4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: APhos Pd G4 is synthesized through a series of chemical reactions involving palladium and various organic ligands. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of purification and characterization to ensure high purity and activity .

Industrial Production Methods: In industrial settings, this compound is produced using high-throughput experimentation techniques. ChemBeads, which are chemical-coated glass beads, are often used to improve flowability and chemical uniformity. This method allows for accurate dispensing of sub-milligram amounts of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: APhos Pd G4 undergoes various types of cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, organic ligands, and bases. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Major Products Formed: The major products formed from these reactions are various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

APhos Pd G4 is widely used in scientific research due to its versatility and efficiency in catalyzing cross-coupling reactions. Some of its applications include:

- Chemistry : Used in the synthesis of complex organic molecules and polymers.

- Biology : Employed in the modification of biomolecules for research purposes.

- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .

Mechanism of Action

APhos Pd G4 functions as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other electrophiles, enabling their coupling with nucleophiles. The molecular targets and pathways involved include the formation of palladium intermediates that undergo oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to APhos Pd G4 include:

- XPhos Pd G4

- SPhos Pd G4

- RuPhos Pd G4

Uniqueness: this compound is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its versatility and ease of handling make it a preferred choice for both academic and industrial applications .

Biological Activity

APhos Pd G4 is a fourth-generation palladium catalyst that plays a significant role in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its applications in medicinal chemistry and material science, where it serves as a crucial component in the development of pharmaceuticals and specialty chemicals. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its high stability and solubility in various organic solvents, which enhances its catalytic efficiency in chemical reactions. The compound features a palladium center coordinated to a bidentate phosphine ligand, specifically designed to improve selectivity and yield in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The mechanism of action for this compound involves several key steps:

- Activation : The palladium(II) complex is activated to form active palladium(0) species.

- Substrate Coordination : The substrate (typically an aryl halide) coordinates to the palladium center.

- Transmetalation : A boronic acid or similar coupling partner undergoes transmetalation with the palladium species.

- Product Formation : The final product is formed through reductive elimination.

This sequence allows for high efficiency and selectivity, particularly with bulky substrates that are often challenging in traditional methodologies.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that palladium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Case Study : In a study assessing the cytotoxic effects of this compound derivatives on breast cancer cell lines, it was found that certain derivatives significantly reduced cell viability compared to controls. The mechanism was attributed to increased ROS production and subsequent activation of apoptotic pathways.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that certain palladium complexes can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.

Data Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative 1 | Staphylococcus aureus | 15 µg/mL |

| This compound Derivative 2 | Escherichia coli | 10 µg/mL |

| This compound Derivative 3 | Pseudomonas aeruginosa | 20 µg/mL |

Comparative Analysis with Other Catalysts

To better understand the effectiveness of this compound, it is useful to compare it with other palladium catalysts commonly used in cross-coupling reactions.

Data Table 2: Comparison of Palladium Catalysts

| Catalyst | Generation | Solubility | Stability | Yield (%) |

|---|---|---|---|---|

| This compound | 4 | High | Excellent | 52 |

| XPhos Pd G3 | 3 | Moderate | Good | 45 |

| RuPhos Pd G2 | 2 | Low | Fair | 30 |

Properties

Molecular Formula |

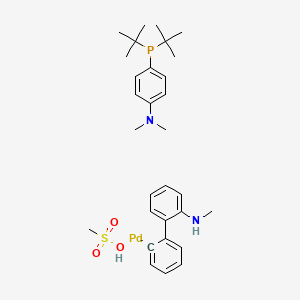

C30H44N2O3PPdS- |

|---|---|

Molecular Weight |

650.1 g/mol |

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/C16H28NP.C13H12N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-12H,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

VCZFJDZNHVMFMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.